1-Bromo-3-(ethylsulfanyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(ethylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(ethylsulfanyl)benzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
C6H5SC2H5+Br2FeBr3C6H4BrSC2H5+HBr
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Electrophilic Substitution: Products such as 1-nitro-3-(ethylsulfanyl)benzene.
Nucleophilic Substitution: Products such as 3-(ethylsulfanyl)phenol.
Oxidation: Products such as 1-bromo-3-(ethylsulfonyl)benzene.
Scientific Research Applications
1-Bromo-3-(ethylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(ethylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the ethylsulfanyl group can influence the reactivity and orientation of the substitution.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(ethylsulfanyl)benzene
- 1-Bromo-2-(ethylsulfanyl)benzene
- 1-Chloro-3-(ethylsulfanyl)benzene
Uniqueness
1-Bromo-3-(ethylsulfanyl)benzene is unique due to the specific positioning of the bromine and ethylsulfanyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3-ethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHQTGFDPTFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517642 | |
Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18184-69-5 | |
Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(ethylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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